Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-
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Overview
Description
Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)- is a complex organic compound known for its unique structure and properties This compound features a pyridinium core linked by a 1,3-phenylenebis(methylene) bridge, with additional pyrrolidinyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)- typically involves the reaction of pyridine derivatives with a 1,3-phenylenebis(methylene) precursor. One common method includes the use of 1,3-bis(bromomethyl)benzene as the starting material, which reacts with pyridine in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction could produce the corresponding pyridine derivatives .
Scientific Research Applications
Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
Mechanism of Action
The mechanism by which Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)- exerts its effects involves interactions with various molecular targets. The pyridinium groups can interact with nucleophilic sites on biomolecules, leading to potential biological activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide: Similar structure but with a 1,4-phenylenebis(methylene) bridge.
N,N’-4-Xylylenebis(pyridinium): Features a xylylene bridge instead of a phenylenebis(methylene) bridge.
Uniqueness
Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)- is unique due to its specific 1,3-phenylenebis(methylene) linkage and the presence of pyrrolidinyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
744194-54-5 |
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Molecular Formula |
C26H32N4+2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
4-pyrrolidin-1-yl-1-[[3-[(4-pyrrolidin-1-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium |
InChI |
InChI=1S/C26H32N4/c1-2-13-29(12-1)25-8-16-27(17-9-25)21-23-6-5-7-24(20-23)22-28-18-10-26(11-19-28)30-14-3-4-15-30/h5-11,16-20H,1-4,12-15,21-22H2/q+2 |
InChI Key |
LLYGOZJODSOSRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=[N+](C=C2)CC3=CC(=CC=C3)C[N+]4=CC=C(C=C4)N5CCCC5 |
Origin of Product |
United States |
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